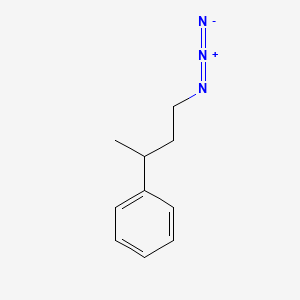

(4-Azidobutan-2-yl)benzene

Description

(4-Azidobutan-2-yl)benzene is a benzene derivative featuring a branched butan-2-yl chain with an azide (-N₃) group at the fourth carbon. Its molecular formula is C₁₀H₁₁N₃, and its structure combines the aromatic stability of benzene with the high reactivity of the azide functional group. Azides are widely utilized in "click chemistry" due to their ability to undergo strain-promoted or copper-catalyzed cycloaddition reactions with alkynes, making this compound valuable in bioconjugation, polymer chemistry, and pharmaceutical synthesis .

Synthesis typically involves nucleophilic substitution reactions, such as replacing a tosyl or halide group with an azide. For instance, highlights a related azide compound synthesized via substitution of O-tosyl groups with azide, yielding high-purity products characterized by NMR and IR spectroscopy .

Properties

IUPAC Name |

4-azidobutan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-9(7-8-12-13-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCLJJYHOMPKMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN=[N+]=[N-])C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Azidobutan-2-yl)benzene typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-bromobutan-2-ylbenzene.

Azidation Reaction: The bromine atom in 4-bromobutan-2-ylbenzene is substituted with an azido group using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures (80-100°C) to ensure complete conversion.

Industrial Production Methods

Industrial production of (4-Azidobutan-2-yl)benzene follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 4-bromobutan-2-ylbenzene are prepared and subjected to azidation using sodium azide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity (4-Azidobutan-2-yl)benzene.

Chemical Reactions Analysis

Types of Reactions

(4-Azidobutan-2-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Substitution: Sodium azide (NaN₃) in DMF or DMSO.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

Substitution: Various substituted derivatives depending on the reagent used.

Reduction: (4-Aminobutan-2-yl)benzene.

Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

(4-Azidobutan-2-yl)benzene has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Materials Science: Utilized in the preparation of functionalized polymers and materials with specific properties.

Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of bioactive compounds.

Bioconjugation: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

Mechanism of Action

The mechanism of action of (4-Azidobutan-2-yl)benzene depends on the specific reaction it undergoes. For example:

Substitution Reactions:

Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical reactions.

Cycloaddition Reactions: The azido group undergoes cycloaddition with alkynes to form triazoles, which are stable and bioorthogonal.

Comparison with Similar Compounds

Key Differences :

- Reactivity : Azides enable rapid cycloaddition, whereas azo groups require light or redox stimuli for activation .

- Stability : Azides decompose exothermically at high temperatures, while azo derivatives are thermally stable but photolabile .

Azide-Containing Benzene Derivatives

describes N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide , a compound with two azide groups. Compared to (4-Azidobutan-2-yl)benzene:

The sulfonamide derivative’s dual azides increase its utility in crosslinking but raise safety concerns during handling .

Other Benzene Derivatives ()

catalogs benzene derivatives with substituents like nitro (-NO₂), chloro (-Cl), and methoxy (-OCH₃). Key comparisons include:

- Nitrobenzene: Electron-withdrawing -NO₂ reduces ring electron density, enhancing electrophilic substitution resistance. In contrast, the azide group in (4-Azidobutan-2-yl)benzene is electron-withdrawing but offers unique reactivity for modular synthesis.

- Chlorobenzene : -Cl is inert under mild conditions, whereas -N₃ participates in click reactions without catalysts.

- Methoxybenzene : -OCH₃ is electron-donating, directing electrophiles to ortho/para positions, unlike azides, which prioritize alkyne cycloaddition.

Research Findings and Implications

- Synthetic Efficiency : Tosyl substitution () is a robust method for azide introduction, but multi-azide compounds require stringent temperature control to prevent decomposition .

- Functional Trade-offs : While azo and nitro groups enhance stability and optical properties, azides offer unmatched versatility in modular synthesis, albeit with higher handling risks.

- Future Directions : Hybrid compounds combining azides with azo or methoxy groups could merge click reactivity with photoresponsive behavior for advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.